4-Pyrimidinethiol
Overview
Description
4-Pyrimidinethiol is a useful research compound. Its molecular formula is C4H4N2S and its molecular weight is 112.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrimidine-4-thiol, also known as Pyrimidine-4(3H)-thione or 4-Pyrimidinethiol, is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Specifically, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is a promising target for cancer treatment .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets, such as protein kinases, and cause changes in their activity . This interaction can lead to the inhibition of the kinase, which can disrupt cell growth and division .
Biochemical Pathways
Pyrimidine-4-thiol, like other pyrimidine derivatives, is likely to affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for cell growth and division . By inhibiting these pathways, Pyrimidine-4-thiol could potentially disrupt the growth and division of cells .
Pharmacokinetics
It is known that pyrimidine derivatives can have a wide range of adme properties . These properties can impact the bioavailability of the compound, which is a key factor in its effectiveness as a drug .
Result of Action
The result of Pyrimidine-4-thiol’s action would likely be the inhibition of cell growth and division due to its potential inhibitory effects on protein kinases and the purine and pyrimidine biosynthesis pathways . This could potentially make it effective as a treatment for conditions characterized by excessive cell growth, such as cancer .
Action Environment
The action of Pyrimidine-4-thiol, like that of other drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of the compound as a drug .
Properties
IUPAC Name |
1H-pyrimidine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXHFMCFLLMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903817 | |
Record name | NoName_4575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-86-8 | |
Record name | 4-Pyrimidinethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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